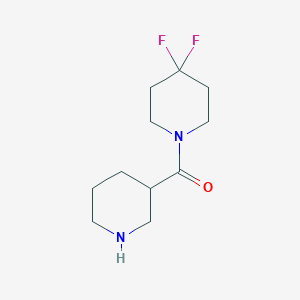

4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Description

Properties

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9/h9,14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTCZYHBRDOVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine is a novel compound characterized by its unique structural features, which include a piperidine ring with two fluorine substitutions and a carbonyl group. This compound has garnered attention due to its biological activity, particularly as an antagonist of orexin receptors, which play a crucial role in regulating various physiological processes such as sleep and appetite.

Research indicates that this compound acts primarily as an antagonist of orexin receptors, specifically Orexin-1 and Orexin-2 . This antagonism is significant because orexin signaling is implicated in conditions such as obesity, sleep disorders, and drug dependency. By blocking these receptors, the compound may help modulate appetite and sleep patterns, thereby presenting potential therapeutic applications in these areas.

Binding Affinity Studies

Binding affinity studies have been conducted to determine the efficacy of this compound in inhibiting orexin-mediated signaling pathways. These studies typically utilize radiolabeled ligands and cell lines expressing orexin receptors to assess the potency of this compound. Results indicate that the compound exhibits a significant binding affinity for both Orexin-1 and Orexin-2 receptors, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone | CHFNO | Contains one fluorine atom | Less potent orexin antagonist |

| 4,4-Difluoro-1-(pyrrolidin-3-carbonyl)piperidine | CHFNO | Pyrrolidine substitution instead of piperidine | Different receptor interaction profile |

| 4-(Difluoromethyl)piperidine | CHFN | Simpler structure with no carbonyl group | Lacks specific biological activity related to orexins |

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound. For instance:

- Obesity Management : In animal models, the administration of this compound resulted in significant reductions in food intake and body weight gain, suggesting its potential use in obesity treatment.

- Sleep Disorders : The antagonistic action on orexin receptors has shown promise in improving sleep quality in preclinical studies.

- Drug Dependency : Investigations into its effects on addiction-related behaviors indicate that it may mitigate withdrawal symptoms associated with certain substances.

Comparison with Similar Compounds

Key Observations :

- Carbonyl vs. Acyl Groups: The piperidine-3-carbonyl group enables stronger hydrogen bonding compared to spiroquinoline acyl derivatives, which may enhance target affinity .

- Natural vs. Synthetic : Natural nigramides exhibit structural diversity but lack fluorination, limiting their utility in environments requiring oxidative stability .

Binding and Pharmacophore Compatibility

Evidence from sigma-1 receptor (S1R) ligand studies (Table 2 in ) reveals that hydrophobic substituents at the piperidine 4-position (e.g., phenylbutyl groups) influence binding orientation. For instance:

- Compounds with RMSD > 2.5 Å (e.g., compounds 11, 57) maintain salt-bridge interactions with Glu172 but exhibit displacement toward helices α4/α3.

- Larger hydrophobic groups (e.g., in compounds 37, 66) adopt opposite orientations but fit better in the hydrophobic cavity near α4/α5 helices.

The target compound’s difluoro and carbonyl groups likely balance hydrophobic and electrostatic interactions, optimizing fit within the S1R pharmacophore model .

Preparation Methods

Key Reaction Steps:

- Starting from 3-alkoxy-4-piperidinones, deoxofluorination with Morph-DAST yields 3-alkoxy-4,4-difluoropiperidines.

- Selective N- and O-deprotection steps follow to yield the target functionalized piperidine derivatives.

- Oxidation reactions, for example using Dess-Martin periodinane, can be employed to modify hydroxyl groups or introduce carbonyl functionalities on the ring.

Detailed Preparation Method from Patent Literature

A patented process describes the preparation of 1-substituted 3,3-difluoro-4-hydroxy or carbonyl-5-methylpiperidines and their derivatives, which are structurally related to 4,4-difluoro-1-(piperidine-3-carbonyl)piperidine. The method emphasizes:

- Use of 3,3-difluoro-4-hydroxy-5-ester piperidine derivatives as starting materials.

- A sequence of redox reactions involving reduction, sulfonylation (using sulfonyl chlorides such as methanesulfonyl chloride or paratoluensulfonyl chloride), and further reduction steps.

- The process is designed to be efficient, with high yields and minimal impurities, suitable for scale-up and pharmaceutical raw material production.

- The method avoids pollutant generation, aligning with green chemistry principles.

Reaction Conditions Summary:

| Step | Reaction Type | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|---|

| 1 | Reduction | Various reducing agents (NaBH4, KBH4, LiAlH4, etc.) | -20 °C to 100 °C | Converts precursor to intermediate |

| 2 | Sulfonylation | Sulfonyl chloride (e.g., methanesulfonyl chloride) + organic/inorganic base | 0 °C to 100 °C | Selective protection of hydroxyl groups |

| 3 | Reduction | Hydrogenation (Pd/C, Pt/C) or borohydrides | 0 °C to 50 °C | Final reduction to target piperidine |

| 4 | Oxidation | Dess-Martin periodinane | Room temperature | Introduces or modifies carbonyl groups |

Research Findings on Reaction Challenges and Fluorine Effects

- The presence of fluorine atoms significantly alters the electronic properties of the piperidine ring, making electrophilic attack more difficult due to strong electron-withdrawing effects.

- This effect complicates direct alkylation or substitution reactions on fluorinated intermediates, necessitating carefully optimized reaction conditions and protecting group strategies.

- The fluorine substitution also influences the dipole moment and electron cloud density, affecting reaction kinetics and yields.

Additional Synthetic Insights from Academic Research

- The oxidation of 4,4-difluoro-3-hydroxy-1-(trifluoroacetyl)piperidine with Dess-Martin periodinane yields 4,4-difluoro-3,3-dihydroxypiperidine, demonstrating the utility of selective oxidation in modifying fluorinated piperidine scaffolds.

- Deoxofluorination reactions are typically performed under mild conditions, and the hydroxy substituent is often protected via alkylation to improve yields and selectivity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 3-alkoxy-4-piperidinones, 3,3-difluoro-4-hydroxy-5-ester piperidines |

| Key Reagents | Morpholinosulfur trifluoride, sulfonyl chlorides (methanesulfonyl chloride, tosyl chloride) |

| Reducing Agents | Sodium borohydride, potassium borohydride, lithium aluminum hydride, Pd/C, Pt/C catalysts |

| Oxidizing Agents | Dess-Martin periodinane |

| Typical Reaction Conditions | Temperature range: -20 °C to 100 °C; solvents include CH2Cl2, ethers, alcohols, toluene |

| Purification | Conventional post-reaction workup; crystallization and solvent extraction |

| Advantages | High yield, low impurity, scalable, environmentally friendly |

| Challenges | Fluorine-induced electronic effects complicate electrophilic substitutions |

Q & A

Q. What are the recommended synthetic routes for 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step procedures, including fluorination and carbonyl coupling. Key steps may include:

- Fluorination : Use of hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) under inert conditions to introduce fluorine atoms at the 4,4-positions of the piperidine ring .

- Coupling Reactions : Piperidine-3-carbonyl groups can be introduced via amide bond formation using coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF or dichloromethane) .

Optimization Tips : - Monitor reaction progress via TLC or LC-MS to minimize side products.

- Adjust solvent polarity (e.g., switch from THF to DMF) to enhance solubility of intermediates .

- Use computational tools (e.g., density functional theory (DFT)) to predict steric/electronic effects on reaction yields .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| Fluorination | DAST | DCM | 0–25°C | 6–12 h | 60–75% |

| Carbonyl Coupling | HATU, DIPEA | DMF | RT | 24 h | 50–65% |

Q. How should researchers handle safety risks associated with this compound?

- Hazard Identification : The compound may cause skin/eye irritation (GHS Category 2) and respiratory irritation (STOT SE 3) based on structural analogs .

- Safety Protocols :

- Use fume hoods and PPE (gloves, goggles) during synthesis.

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- In case of inhalation, move to fresh air and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : NMR to verify fluorination positions; and NMR for backbone confirmation.

- HRMS : High-resolution mass spectrometry to validate molecular weight (±1 ppm error).

- Purity Assessment :

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Discrepancies in spectral peaks (e.g., unexpected NMR shifts) may arise from conformational flexibility or solvent effects.

- Strategy :

- Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR spectra under varying solvent models (e.g., PCM for polar solvents) .

- Cross-validate with experimental data from analogs (e.g., 4-arylpiperidines in ).

- Use cheminformatics tools (e.g., ACD/Labs or ChemAxon) to predict splitting patterns .

Table 2 : Example DFT Parameters

| Software | Basis Set | Solvent Model | Convergence Threshold |

|---|---|---|---|

| Gaussian | B3LYP/6-31G(d) | PCM (Water) | 1e-6 Hartree |

Q. What experimental design principles apply to optimizing enantioselective synthesis of this compound?

Q. How can researchers address low bioactivity in pharmacological assays for this compound?

- Hypothesis Testing :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability (see for fluorinated analogs).

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity.

- Data Analysis :

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. How can interdisciplinary approaches enhance research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.